
Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate is a chemical compound with the molecular formula C7H6NNaO4S It is a derivative of pyridine, a basic heterocyclic organic compound This compound is known for its unique structural features, which include a methoxycarbonyl group and a sulfinate group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(methoxycarbonyl)pyridine-3-sulfinate typically involves the reaction of 2-(methoxycarbonyl)pyridine with a suitable sulfinate source. One common method is the reaction of 2-(methoxycarbonyl)pyridine with sodium sulfinate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to yield sulfide derivatives.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can react with the methoxycarbonyl group in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Sulfonate derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used in the study of enzyme mechanisms involving sulfur-containing substrates.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of sodium 2-(methoxycarbonyl)pyridine-3-sulfinate involves its functional groups. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. The methoxycarbonyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic properties of the pyridine ring, which can stabilize or destabilize reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
- Sodium pyridine-3-sulfinate
- Sodium 2-(methoxycarbonyl)pyridine-4-sulfinate
- Sodium 2-(methoxycarbonyl)pyridine-5-sulfinate
Comparison: Sodium 2-(methoxycarbonyl)pyridine-3-sulfinate is unique due to the position of the methoxycarbonyl and sulfinate groups on the pyridine ring This specific arrangement can influence the compound’s reactivity and selectivity in chemical reactions
Eigenschaften
Molekularformel |
C7H6NNaO4S |
|---|---|
Molekulargewicht |
223.18 g/mol |
IUPAC-Name |
sodium;2-methoxycarbonylpyridine-3-sulfinate |
InChI |
InChI=1S/C7H7NO4S.Na/c1-12-7(9)6-5(13(10)11)3-2-4-8-6;/h2-4H,1H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
XIWCCQAORPZRMV-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=O)C1=C(C=CC=N1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



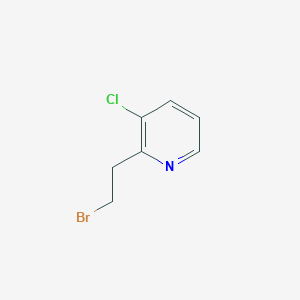
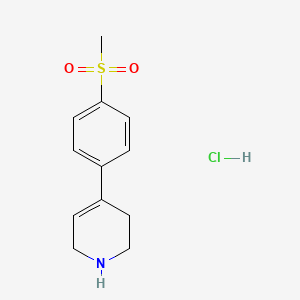
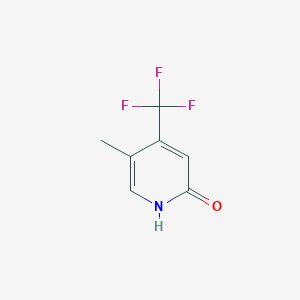
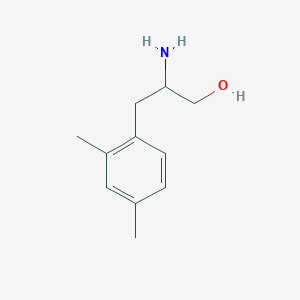

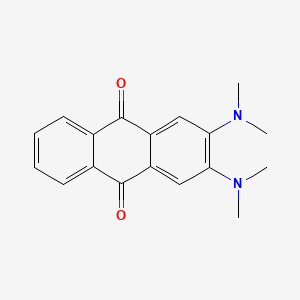
![3'-Bromo-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B13125220.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B13125227.png)



![1,5-Bis[([1,1'-biphenyl]-2-yl)amino]anthracene-9,10-dione](/img/structure/B13125243.png)

